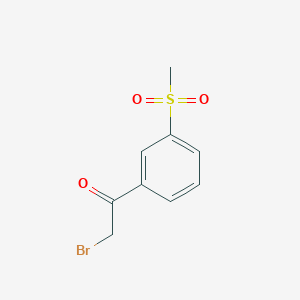

2-Bromo-1-(3-methanesulfonylphenyl)ethan-1-one

Description

2-Bromo-1-(3-methanesulfonylphenyl)ethan-1-one is an α-brominated ketone featuring a methanesulfonyl (-SO₂CH₃) substituent at the 3-position of the phenyl ring.

Properties

IUPAC Name |

2-bromo-1-(3-methylsulfonylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3S/c1-14(12,13)8-4-2-3-7(5-8)9(11)6-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASDZVWZMAQOAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901258756 | |

| Record name | 2-Bromo-1-[3-(methylsulfonyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901258756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443915-58-0 | |

| Record name | 2-Bromo-1-[3-(methylsulfonyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443915-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-[3-(methylsulfonyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901258756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(3-methanesulfonylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-Bromo-1-(3-methanesulfonylphenyl)ethan-1-one, with the molecular formula , is a compound that has garnered interest due to its potential biological activities. Its unique structure, characterized by a bromine atom and a methanesulfonyl group attached to a phenyl ring, suggests diverse applications in medicinal chemistry and materials science. This article reviews the existing literature on the biological activity of this compound, focusing on its antimicrobial and anti-inflammatory properties, as well as its mechanism of action.

The compound features a ketone functional group, which may contribute to its reactivity. The presence of the methanesulfonyl group potentially enhances solubility and biological interactions. The structural formula can be represented as follows:

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects . It is believed to modulate enzyme activity related to inflammation, potentially influencing pathways involving cytokines and other pro-inflammatory mediators. This effect could position it as a candidate for therapeutic applications in inflammatory diseases .

The exact mechanism of action for 2-Bromo-1-(3-methanesulfonylphenyl)ethan-1-one remains to be fully elucidated. However, it is suggested that the compound may interact with specific enzymes and receptors involved in inflammatory responses and microbial defense mechanisms. Such interactions could lead to altered signaling pathways that mitigate inflammation or inhibit microbial proliferation.

Case Studies and Research Findings

Currently, there are no extensive case studies published specifically on 2-Bromo-1-(3-methanesulfonylphenyl)ethan-1-one. However, related compounds with structural similarities have been studied, providing insights into potential biological activities.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals varying degrees of biological activity. The following table summarizes some related compounds and their similarity indices:

| Compound Name | Similarity Index |

|---|---|

| 2-Bromo-1-(4-methylphenyl)ethanone | 0.87 |

| 2-Bromo-1-(4-(ethylsulfonyl)phenyl)ethanone | 0.89 |

| 2-Bromo-1-(4-(isopropylsulfonyl)phenyl)ethanone | 0.86 |

| 4'-(Methylsulfonyl)acetophenone | 0.86 |

| 2-Bromo-1-(6-(methylsulfonyl)naphthalen-2-yl)ethanone | 0.98 |

This table highlights that while similar compounds exhibit various biological activities, the unique combination of bromine and methanesulfonyl groups in 2-Bromo-1-(3-methanesulfonylphenyl)ethan-1-one may confer distinct properties worthy of further investigation.

Comparison with Similar Compounds

Table 1: Substituent Effects on Physicochemical Properties

Key Observations :

- Electron-withdrawing vs.

- Steric effects : Bulky substituents (e.g., naphthalenesulfonyl in compound 2f) lower melting points (135–137°C vs. 189–190°C for 2e) due to disrupted crystal packing .

Preparation Methods

Bromination Using N-Bromosuccinimide (NBS) in Sonochemical Conditions

A recent and effective method involves the use of NBS as the bromine source in a sonochemical reaction medium. The procedure is as follows:

- Reactants: 1-(3-methanesulfonylphenyl)ethanone and N-bromosuccinimide (1:1 molar ratio).

- Solvent System: Polyethylene glycol 400 (PEG-400) mixed with water (5 mL).

- Conditions: The reaction mixture is subjected to ultrasonic irradiation using a horn-type ultrasonic instrument at 25 kHz frequency and 40% amplitude.

- Temperature: Maintained at 80 °C during sonication.

- Reaction Time: Optimized to achieve complete bromination without over-bromination or side reactions.

This sonochemical approach accelerates the reaction rate and improves yield by enhancing mass transfer and mixing at the molecular level. The method is environmentally friendlier due to the use of PEG-400 and water as solvents, which are less toxic and more sustainable compared to traditional organic solvents.

Bromination Using Bromine or NBS in Organic Solvents

Traditional methods involve the bromination of 1-(3-methanesulfonylphenyl)ethanone with bromine or NBS in organic solvents such as dichloromethane or acetic acid:

- Reactants: 1-(3-methanesulfonylphenyl)ethanone and bromine or NBS.

- Solvent: Dichloromethane or acetic acid.

- Temperature: Reaction is typically conducted at 0–5 °C to minimize side reactions.

- Procedure: Bromine or NBS is added dropwise to the stirred solution of the acetophenone derivative.

- Work-up: The reaction mixture is quenched, and the product is isolated by extraction, followed by purification via recrystallization from ethanol/water mixtures.

This method yields high purity product (typically >95%) with melting points around 126–128 °C, confirming the integrity of the bromoacetyl and methanesulfonyl functionalities.

Reaction Mechanism Insights

The bromination proceeds via electrophilic substitution at the alpha-carbon adjacent to the carbonyl group. The methanesulfonyl substituent, being a strong electron-withdrawing group, increases the electrophilicity of the carbonyl carbon and stabilizes the intermediate enol/enolate form, facilitating selective bromination.

Comparative Table of Preparation Methods

| Method | Brominating Agent | Solvent System | Conditions | Advantages | Yield & Purity |

|---|---|---|---|---|---|

| Sonochemical NBS Bromination | NBS | PEG-400 + Water | Ultrasonic irradiation, 80 °C | Enhanced reaction rate, green solvent | High yield, high purity |

| Traditional Bromination | Br2 or NBS | Dichloromethane or Acetic acid | 0–5 °C, dropwise addition | Well-established, high selectivity | >95% purity, reproducible |

Analytical Characterization Supporting Preparation

-

- ^1H NMR shows characteristic singlets for the methanesulfonyl methyl protons (~3.0 ppm) and the methylene protons adjacent to bromine (~4.4 ppm).

- ^13C NMR confirms carbonyl carbon (~195 ppm) and aromatic carbons.

-

- Strong C=O stretch near 1680 cm^-1.

- S=O stretches around 1300 cm^-1 confirm the sulfonyl group.

-

- Molecular ion peak consistent with C9H9BrO3S (molecular weight ~277 g/mol).

-

- 126–128 °C, indicating product purity.

Research Findings and Notes

- The sonochemical method provides a more sustainable and efficient alternative to conventional bromination, reducing reaction times and solvent waste.

- Electron-withdrawing methanesulfonyl groups significantly enhance bromination selectivity and yield by stabilizing intermediates.

- Reaction parameters such as temperature, brominating agent stoichiometry, and solvent choice critically impact the purity and yield of the final compound.

- Purification by recrystallization is effective in removing unreacted starting materials and side products.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-1-(3-methanesulfonylphenyl)ethan-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination of the parent ketone (1-(3-methanesulfonylphenyl)ethan-1-one) using bromine (Br₂) or N-bromosuccinimide (NBS) in solvents like dichloromethane (DCM) or acetic acid. Key parameters include:

- Temperature : Room temperature for NBS (to minimize side reactions) or slightly elevated temperatures (~40–50°C) for Br₂ to ensure complete bromination .

- Solvent Choice : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution efficiency .

- Substrate Sensitivity : NBS is preferred for substrates prone to over-bromination due to its controlled reactivity .

Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Yields typically range from 60–85%, depending on reagent stoichiometry and solvent .

Q. How can researchers confirm the structural integrity and purity of 2-Bromo-1-(3-methanesulfonylphenyl)ethan-1-one post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : and NMR (CDCl₃ or DMSO-d₆) confirm the presence of the bromine atom (δ ~3.5–4.0 ppm for CH₂Br) and methanesulfonyl group (δ ~3.1 ppm for CH₃SO₂) .

- X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL) resolves bond lengths and angles, particularly the C-Br (1.93–1.97 Å) and C=O (1.21 Å) distances .

- Purity Assessment : HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (electron ionization) detects impurities <5% .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromine atom in nucleophilic substitution reactions involving this compound?

- Methodological Answer : The electron-withdrawing methanesulfonyl group activates the adjacent carbonyl, polarizing the C-Br bond and facilitating nucleophilic attack (e.g., by amines or thiols). Key factors:

- Electronic Effects : The -SO₂CH₃ group reduces electron density at the α-carbon, accelerating S2 mechanisms .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving substitution rates .

- Steric Hindrance : Bulky nucleophiles may require elevated temperatures (60–80°C) to overcome steric barriers .

Kinetic studies (e.g., monitoring by NMR) can quantify reaction rates under varying conditions .

Q. How can researchers mitigate challenges associated with the compound’s instability during storage or reactions?

- Methodological Answer :

- Storage : Store at 0–4°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis or photodegradation .

- Handling Reactive Intermediates : Use Schlenk lines for moisture-sensitive reactions and quench excess bromine with Na₂S₂O₃ to avoid decomposition .

- Stabilizers : Add molecular sieves (3Å) to reaction mixtures to absorb trace water, which can hydrolyze the ketone .

Q. What computational methods are recommended to model the electronic effects of the methanesulfonyl group on reaction pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometries (B3LYP/6-31G*) to calculate Mulliken charges on the α-carbon and predict nucleophilic attack sites .

- Transition State Analysis : Use QST2 or QST3 methods (Gaussian 16) to map energy barriers for substitution reactions .

- Solvent Modeling : Include implicit solvent models (e.g., PCM for DCM) to assess solvation effects on reactivity .

Contradiction Analysis

- Bromination Agents : and highlight divergent bromination methods (Br₂ vs. NBS). While Br₂ is cost-effective, NBS offers better control for sensitive substrates. Researchers should test both under pilot conditions to determine optimal yields .

- Purity Standards : and report 95% purity via HPLC, but crystallography () may reveal trace lattice solvents. Cross-validate purity using complementary techniques (e.g., elemental analysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.